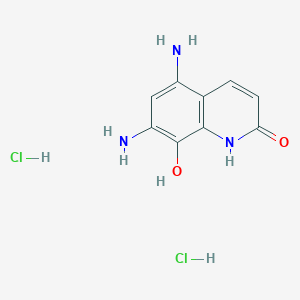
5,7-Diaminoquinoline-2,8-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride is not fully understood, but it is believed to involve the interaction with metal ions and the formation of a complex that can be detected through fluorescence. In addition, the compound has been found to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can bind to various metal ions, including copper, zinc, and iron, and can be used as a fluorescent probe for their detection. In addition, the compound has been found to have potential anti-cancer activity, although further studies are needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-Diaminoquinoline-2,8-diol dihydrochloride in lab experiments is its ability to selectively detect metal ions through fluorescence, which can be useful in various analytical applications. However, the compound's potential anti-cancer activity has not been fully characterized, and further studies are needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of 5,7-Diaminoquinoline-2,8-diol dihydrochloride, including the development of more efficient synthesis methods, the characterization of its anti-cancer activity, and the exploration of its potential applications in other fields, such as catalysis and materials science. In addition, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions.
Métodos De Síntesis
The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves the reaction of 2,5-diaminobenzenesulfonic acid with 3-aminophenol in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
5,7-Diaminoquinoline-2,8-diol dihydrochloride has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential anti-cancer agent.
Propiedades
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)


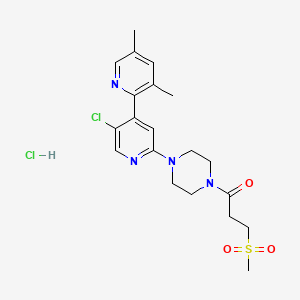
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)

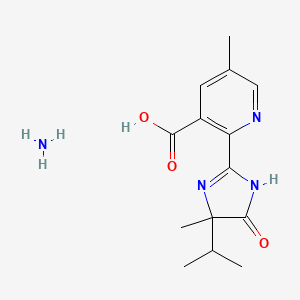
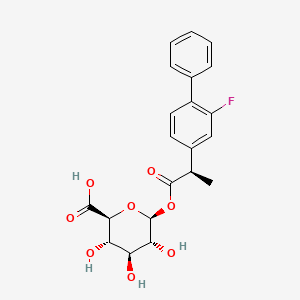
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
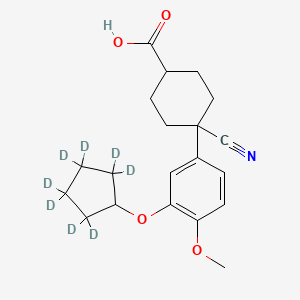
![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)